(2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine
Overview
Description
NTRC 824 is a potent and selective non-peptide neurotensin receptor type 2 (NTS2) antagonist. It exhibits over 150-fold selectivity for NTS2 over NTS1, with an IC50 of 38 nM and a Ki of 202 nM . This compound is known for its neurotensin-like properties and is used primarily in scientific research.
Mechanism of Action
Target of Action
NTRC-824, also known as (2-(5-((4-Methylphenyl)sulfonamido)-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl)acetyl)-L-leucine, is a potent and selective non-peptide antagonist of the neurotensin receptor type 2 (NTS2) . Neurotensin receptors are a type of G protein-coupled receptor found in the central nervous system and the gastrointestinal tract .
Mode of Action
NTRC-824 interacts with its target, the NTS2 receptor, by binding to it with an IC50 of 38 nM and a Ki of 202 nM . This binding inhibits the action of the receptor, thus acting as an antagonist . It shows no significant affinity for the NTS1 receptor, making it selective for NTS2 .
Biochemical Pathways
Neurotensin receptors, including nts2, are known to be involved in a variety of physiological processes, including the regulation of dopamine pathways, direct effects on dopaminergic neurons, modulation of opioid-independent analgesia, and the regulation of gut motility and secretion .
Pharmacokinetics
It is mentioned that the compound is soluble to 100 mm in dmso and to 100 mm in ethanol , which may influence its bioavailability and distribution.
Result of Action
Compounds acting via the nts2 receptor are known to be active in animal models of acute and chronic pain . As an antagonist of the NTS2 receptor, NTRC-824 could potentially modulate these effects .
Biochemical Analysis
Biochemical Properties
NTRC-824 plays a crucial role in biochemical reactions as a neurotensin receptor type-2 antagonist. It exhibits an IC50 value of 38 nM, indicating its high potency . NTRC-824 interacts specifically with the neurotensin receptor type-2 (NTS2) and shows over 150-fold selectivity for NTS2 over neurotensin receptor type-1 (NTS1) . This selectivity is essential for its function as it ensures targeted inhibition of NTS2 without affecting NTS1. The compound binds to the NTS2 receptor, inhibiting its activity and thereby modulating the downstream signaling pathways associated with neurotensin.
Cellular Effects
NTRC-824 has significant effects on various types of cells and cellular processes. By antagonizing the neurotensin receptor type-2, NTRC-824 influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipose tissue, NTRC-824 has been shown to inhibit thermogenesis by blocking neurotensin signaling, which is crucial for energy dissipation and temperature regulation . Additionally, NTRC-824 affects the firing rate of preoptic GABAergic neurons, impacting neuronal activity and potentially influencing behaviors related to thermoregulation .
Molecular Mechanism
The molecular mechanism of NTRC-824 involves its binding to the neurotensin receptor type-2. As a selective antagonist, NTRC-824 inhibits the receptor’s activity by preventing neurotensin from binding to NTS2. This inhibition disrupts the downstream signaling cascade, which includes the activation of various intracellular pathways such as calcium release from intracellular stores and modulation of synaptic events . The compound’s high selectivity for NTS2 over NTS1 ensures that its effects are specific to the targeted receptor, minimizing off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NTRC-824 have been observed to change over time. The compound is stable when stored at -20°C and retains its potency for extended periods . In in vitro studies, NTRC-824 has demonstrated consistent inhibitory effects on NTS2 activity over multiple experimental cycles. Long-term studies in vivo have shown that repeated administration of NTRC-824 maintains its efficacy in modulating neurotensin signaling without significant degradation .
Dosage Effects in Animal Models
The effects of NTRC-824 vary with different dosages in animal models. At lower doses, NTRC-824 effectively inhibits NTS2 activity, leading to desired therapeutic outcomes such as pain relief in models of acute and chronic pain . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on other physiological processes. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
NTRC-824 is involved in specific metabolic pathways related to neurotensin signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotensin. By inhibiting NTS2, NTRC-824 modulates the metabolic flux of neurotensin, affecting its levels and activity within the cell . This regulation is essential for maintaining the balance of neurotensin-mediated processes, including pain perception and thermoregulation.
Transport and Distribution
Within cells and tissues, NTRC-824 is transported and distributed through specific mechanisms. The compound is soluble in DMSO and ethanol, facilitating its delivery in experimental settings . NTRC-824 interacts with transporters and binding proteins that aid in its localization and accumulation at target sites. This targeted distribution ensures that NTRC-824 exerts its effects precisely where needed, enhancing its therapeutic potential .
Subcellular Localization
NTRC-824 exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, guided by targeting signals and post-translational modifications . This localization is crucial for its interaction with the neurotensin receptor type-2 and the subsequent modulation of intracellular signaling pathways. By localizing to specific subcellular regions, NTRC-824 can effectively inhibit NTS2 activity and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTRC 824 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of an appropriate aniline derivative with a ketone, followed by cyclization.
Functionalization: The indole core is then functionalized with various substituents, including a trifluoroacetyl group and a sulfonamide group.
Coupling with Leucine: The final step involves coupling the functionalized indole with L-leucine to form the complete NTRC 824 molecule.
Industrial Production Methods
Industrial production of NTRC 824 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
NTRC 824 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.
Substitution: Substitution reactions are used to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of NTRC 824 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
NTRC 824 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the neurotensin receptor type 2 and its interactions.
Biology: Helps in understanding the role of neurotensin receptors in cellular signaling and function.
Medicine: Investigated for its potential therapeutic applications in treating pain and other neurological disorders.
Industry: Used in the development of new drugs targeting neurotensin receptors
Comparison with Similar Compounds
NTRC 824 is unique in its high selectivity for NTS2 over NTS1. Similar compounds include:
NTRC 739: A potent partial agonist for NTS2.
NTRC 808: Another partial agonist with similar properties to NTRC 824.
Neurotensin: The endogenous ligand for neurotensin receptors, which NTRC 824 mimics
NTRC 824 stands out due to its non-peptide nature and higher selectivity, making it a preferred choice for research applications.
Properties
IUPAC Name |
(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLLEBJNGCDOZ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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